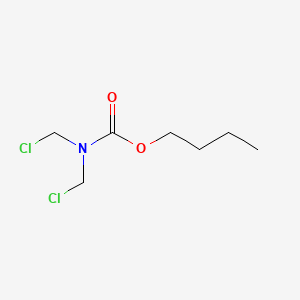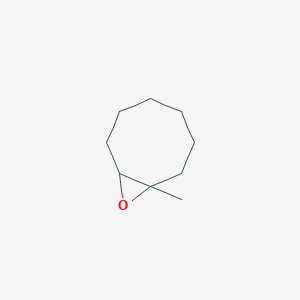
1-Methyl-cis-1,2-epoxycyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-cis-1,2-epoxycyclooctane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring containing an oxygen atom, which imparts significant ring strain and reactivity to the molecule. This compound is a derivative of cyclooctane, where a methyl group is attached to the first carbon and an epoxide ring is formed between the first and second carbons in the cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-cis-1,2-epoxycyclooctane can be synthesized from cyclooctene through an epoxidation reaction. One common method involves the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a lipase enzyme as a catalyst. The reaction typically takes place in an organic solvent such as ethyl acetate at room temperature. The process involves the gradual addition of hydrogen peroxide to a solution of cyclooctene and the lipase enzyme, followed by stirring for 24 hours .
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of immobilized enzymes or metal catalysts can enhance the efficiency and yield of the reaction. For instance, the use of molybdenyl propanediolate as a catalyst in the presence of tert-butyl hydroperoxide (TBHP) has been reported to produce high yields of epoxides .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-cis-1,2-epoxycyclooctane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated products.
Reduction: The epoxide ring can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of halohydrins or other substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or molecular oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Substitution: Hydrochloric acid (HCl) or other nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of 1,2-diols.
Reduction: Formation of 1,2-cyclooctanediol.
Substitution: Formation of halohydrins or other substituted cyclooctane derivatives.
Scientific Research Applications
1-Methyl-cis-1,2-epoxycyclooctane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Methyl-cis-1,2-epoxycyclooctane involves the reactivity of the epoxide ring. The ring strain makes the epoxide highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and nucleophilic sites on biomolecules, resulting in the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
1,2-Epoxycyclooctane: Lacks the methyl group, but otherwise similar in structure and reactivity.
Cyclooctene oxide: Another epoxide derivative of cyclooctene.
9-Oxabicyclo[6.1.0]nonane: A stereoisomer with a different spatial arrangement of atoms
Uniqueness: 1-Methyl-cis-1,2-epoxycyclooctane is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. The cis configuration also imparts specific stereochemical properties that can affect its behavior in chemical and biological systems.
Properties
CAS No. |
16240-40-7 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-methyl-9-oxabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H16O/c1-9-7-5-3-2-4-6-8(9)10-9/h8H,2-7H2,1H3 |
InChI Key |
WUSQJQNHMVSMQB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCCCC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


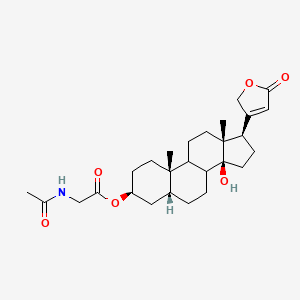
![1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol](/img/structure/B15342370.png)
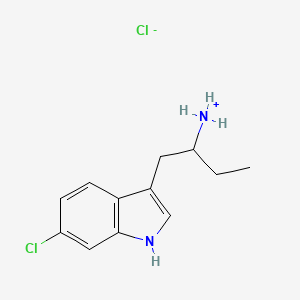
![3,3-Dimethyl-13-(4-nitro-phenyl)-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342376.png)

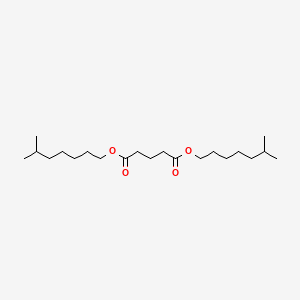

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
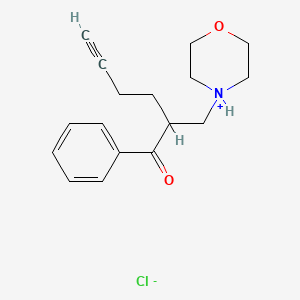
![1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate;nickel(2+);nickel(3+)](/img/structure/B15342407.png)
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)

